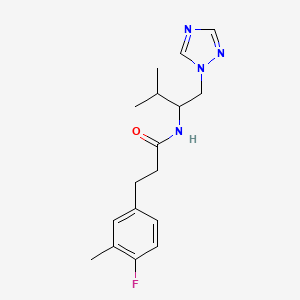
3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide is a useful research compound. Its molecular formula is C17H23FN4O and its molecular weight is 318.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide is a novel chemical entity with potential applications in pharmacology and biochemistry. Its unique structure, characterized by the presence of a triazole moiety and a fluorinated phenyl group, suggests diverse biological activities. This article reviews its biological activity based on available research findings.
- Molecular Formula : C17H23FN4O
- Molecular Weight : 318.396 g/mol
- Purity : Typically ≥95%
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The triazole ring can influence the compound's binding affinity to target proteins, potentially modulating their activity. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
-
Antimicrobial Activity
- The triazole structure is known for its antifungal properties. Studies have shown that similar compounds can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.
-
Anticancer Properties
- Preliminary studies suggest that the compound may possess anticancer activity, potentially through apoptosis induction in cancer cell lines. The presence of the fluorinated phenyl group may enhance cytotoxic effects.
-
Anti-inflammatory Effects
- Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of ergosterol synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Antifungal Activity
A study explored the antifungal efficacy of several triazole derivatives against common fungal strains. The results indicated that compounds with structural similarities to our target compound significantly inhibited fungal growth, suggesting a potential for further development as antifungal agents.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro experiments on human cancer cell lines demonstrated that the compound induced cell death at micromolar concentrations. Flow cytometry analysis revealed increased annexin V binding, confirming apoptosis as the mechanism of action.
属性
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c1-12(2)16(9-22-11-19-10-20-22)21-17(23)7-5-14-4-6-15(18)13(3)8-14/h4,6,8,10-12,16H,5,7,9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNCLTVAYOXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC(CN2C=NC=N2)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














